molecular formula C22H31NO3 B1385703 N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine CAS No. 1040691-96-0

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine

Cat. No.: B1385703
CAS No.: 1040691-96-0
M. Wt: 357.5 g/mol
InChI Key: VCXCAPVMZGNBIZ-UHFFFAOYSA-N
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Description

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyethoxy and isopropyl-methylphenoxy groups attached to an amine. Its distinct chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the ethoxyethoxy group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyethoxy halide.

    Amidation Reactions: The formation of the amine linkage is achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine
  • N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]amine

Uniqueness

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(2-ethoxyethoxy)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-5-24-13-14-25-20-8-6-7-19(16-20)23-11-12-26-22-15-18(4)9-10-21(22)17(2)3/h6-10,15-17,23H,5,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXCAPVMZGNBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NCCOC2=C(C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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